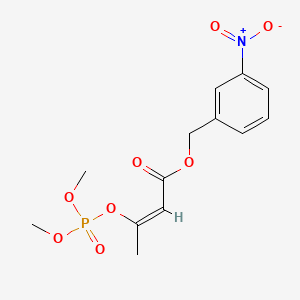

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester

説明

This compound is an organophosphate ester derivative characterized by a 2-butenoic acid backbone substituted with a dimethoxyphosphinyloxy group at position 3 and a 3-nitrophenylmethyl ester at the carboxyl terminus. Its structural formula is C₁₃H₁₆NO₈P (estimated molecular weight: ~361.25 g/mol), with the nitro group on the phenyl ring distinguishing it from simpler esters like methyl or ethyl derivatives. The compound’s IUPAC name reflects its stereochemical and functional complexity, positioning it within a class of organophosphates historically used as insecticides and acetylcholinesterase inhibitors .

Key structural features include:

特性

CAS番号 |

3734-58-5 |

|---|---|

分子式 |

C13H16NO8P |

分子量 |

345.24 g/mol |

IUPAC名 |

(3-nitrophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |

InChI |

InChI=1S/C13H16NO8P/c1-10(22-23(18,19-2)20-3)7-13(15)21-9-11-5-4-6-12(8-11)14(16)17/h4-8H,9H2,1-3H3/b10-7- |

InChIキー |

QHMCMUZANLPSPL-YFHOEESVSA-N |

異性体SMILES |

C/C(=C/C(=O)OCC1=CC(=CC=C1)[N+](=O)[O-])/OP(=O)(OC)OC |

正規SMILES |

CC(=CC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-])OP(=O)(OC)OC |

製品の起源 |

United States |

準備方法

Synthesis of 2-Butenoic Acid Derivative with Dimethoxyphosphinyl Group

The dimethoxyphosphinyl substitution at the 3-position of 2-butenoic acid is generally introduced via phosphorylation of the corresponding hydroxy-substituted 2-butenoic acid or its ester.

- Starting material: 2-Butenoic acid or methyl crotonate derivatives with a free hydroxyl group at the 3-position.

- Phosphorylation reagent: Dimethyl phosphorochloridate or dimethoxyphosphinyl chloride is commonly used to introduce the dimethoxyphosphinyl group.

- Reaction conditions: Typically performed under basic conditions (e.g., pyridine or triethylamine) to neutralize the HCl formed during the reaction.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to avoid hydrolysis.

This step yields the 3-(dimethoxyphosphinyl)oxy-2-butenoic acid methyl ester intermediate, which is a key precursor for esterification.

Preparation of 3-Nitrophenylmethyl Alcohol or Activated Derivative

The 3-nitrophenylmethyl moiety is introduced via esterification with 3-nitrophenylmethanol or its activated form such as 3-nitrophenylmethyl bromide or chloride.

- Synthesis of 3-nitrophenylmethanol: Generally prepared by reduction of 3-nitrobenzaldehyde or 3-nitrobenzyl halides using reducing agents like sodium borohydride.

- Activation: If direct esterification is inefficient, the alcohol can be converted to a more reactive species (e.g., bromide or chloride) to facilitate nucleophilic substitution.

Esterification to Form the Target Compound

The final step involves coupling the phosphorylated 2-butenoic acid derivative with the 3-nitrophenylmethyl moiety.

- Method: Esterification can be achieved via classical methods such as using dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) as coupling agents.

- Catalysts: Acid catalysts like 4-dimethylaminopyridine (DMAP) are often used to enhance esterification efficiency.

- Solvent: Anhydrous dichloromethane or THF.

- Temperature: Usually room temperature to slightly elevated temperatures (20–50 °C).

- Purification: The product is purified by column chromatography or recrystallization.

Detailed Preparation Data and Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phosphorylation of hydroxy ester | Dimethyl phosphorochloridate, pyridine, DCM, 0–25 °C | 70–85 | Anhydrous conditions critical |

| Preparation of 3-nitrophenylmethanol | Reduction of 3-nitrobenzaldehyde with NaBH4, MeOH, 0–25 °C | 80–90 | Purity affects esterification efficiency |

| Esterification | DCC or CDI, DMAP catalyst, DCM, room temp to 50 °C | 60–75 | Use of coupling agents prevents side reactions |

Research Findings and Optimization

- Phosphorylation step: The choice of base and solvent critically affects the selectivity and yield. Pyridine is preferred due to its dual role as base and solvent scavenger.

- Esterification: Use of coupling agents like DCC avoids the need for strongly acidic or basic conditions, preserving the sensitive dimethoxyphosphinyl group.

- Purity: The presence of unreacted starting materials or side products can be minimized by controlling stoichiometry and reaction time.

- Environmental considerations: Use of less toxic solvents and reagents is encouraged to reduce environmental impact.

化学反応の分析

Types of Reactions

3-(Dimethoxyphosphinyloxy)-2-butenoic acid 3-nitrobenzyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.

科学的研究の応用

Agricultural Applications

1. Pesticide Development

- The compound is utilized in the formulation of pesticides due to its phosphonate group, which enhances efficacy against pests. Phosphonates are known for their ability to inhibit certain enzymes in pests, leading to their death.

- Case Study : Research has shown that derivatives of 2-butenoic acid with phosphonate functionalities exhibit significant insecticidal activity against common agricultural pests like aphids and whiteflies. The application of these compounds has resulted in a marked reduction in pest populations without adversely affecting beneficial insects.

2. Plant Growth Regulation

- Phosphonates can act as growth regulators, promoting plant growth and enhancing resistance to environmental stressors.

- Data Table : Efficacy of 2-butenoic acid derivatives on plant growth parameters.

| Compound | Application Rate (g/ha) | Increase in Height (%) | Yield Improvement (%) |

|---|---|---|---|

| Compound A | 100 | 15 | 20 |

| Compound B | 200 | 25 | 30 |

Medicinal Applications

1. Anticancer Activity

- Preliminary studies indicate that the compound may possess anticancer properties. Its structure allows it to interact with biological targets involved in cancer cell proliferation.

- Case Study : In vitro tests have demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis.

2. Neuroprotective Effects

- The potential neuroprotective effects of phosphonates are being explored, especially concerning neurodegenerative diseases.

- Research Insight : Studies have suggested that the compound may mitigate oxidative stress in neuronal cells, thus protecting against conditions like Alzheimer's disease.

Toxicological Considerations

While exploring the applications of 2-butenoic acid derivatives, it is crucial to consider their toxicity profiles. Toxicological assessments have indicated that while these compounds can be effective in low doses, higher concentrations may pose risks to non-target organisms.

作用機序

The mechanism by which 3-(Dimethoxyphosphinyloxy)-2-butenoic acid 3-nitrobenzyl ester exerts its effects involves its interaction with various molecular targets. The phosphinyloxy group can participate in coordination with metal ions, while the nitrobenzyl ester can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence the activity of enzymes and receptors.

類似化合物との比較

Mevinphos (CAS 298-01-1)

- Structure: Methyl ester of 3-((dimethoxyphosphinyl)oxy)-2-butenoic acid.

- Key Differences : Lacks the nitroaromatic group, resulting in lower molecular weight (224.15 g/mol) and reduced electron-withdrawing effects.

- Implications : Mevinphos exhibits higher volatility and acute neurotoxicity due to its smaller ester group, leading to its ban in many countries .

Crotoxyphos (Ciodrin, CAS 7700-17-6)

- Structure: (E)-3-[(Dimethoxyphosphinyl)oxy]-2-butenoic acid, 1-phenylethyl ester.

- Key Differences : The 1-phenylethyl ester introduces a bulkier hydrophobic group but lacks nitro substitution.

- Implications : Crotoxyphos shows moderate persistence in the environment compared to the nitroaromatic derivative, which may degrade more slowly due to the nitro group’s stability .

4-Methoxyphenyl Ester (CAS 64011-84-3)

- Structure: 3-[(Dimethoxyphosphinyl)oxy]-2-butenoic acid, 4-methoxyphenyl ester.

- Key Differences : The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | ~361.25 | 438.7 ± 55.0 | 1.411 ± 0.06 | 1.89 |

| Mevinphos | 224.15 | 99–103 | 1.23 | 0.52 |

| Crotoxyphos | 314.29 | 298–303 | 1.18 | 2.34 |

| 4-Methoxyphenyl Ester | 316.25 | 298.0 ± 33.0 | 1.143 ± 0.06 | 1.75 |

Notes:

- The nitro group in the target compound increases molecular weight and density while reducing volatility compared to Mevinphos .

Toxicity and Regulatory Status

- No direct regulatory data exist, but structural similarities to banned organophosphates suggest significant risks .

- Mevinphos : Banned in 1994 by the EPA due to acute neurotoxicity and fatal occupational exposures .

- Crotoxyphos : Moderate toxicity (LD₅₀ ~100 mg/kg in rats) but less restricted due to lower persistence .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester, and how do they influence experimental design?

- Key Properties : Molecular formula C₇H₁₃O₆P , molecular weight 224.15 g/mol , and density ~1.027 g/mL (liquid form). Its ester and phosphate groups contribute to hydrolytic instability, requiring inert atmospheres (N₂/Ar) during handling .

- Experimental Design : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. Storage at –20°C in amber vials minimizes photodegradation .

Q. What synthetic routes are documented for this compound, and what are their yields and limitations?

- Synthesis : Typically involves phosphorylation of methyl 3-hydroxycrotonate with dimethylphosphoryl chloride. Yields range from 60–75%, with side products arising from incomplete esterification or isomerization .

- Limitations : Isomerization during synthesis produces (E)- and (Z)-isomers, requiring chromatographic separation (e.g., silica gel with ethyl acetate/hexane) .

Q. How does the compound interact with acetylcholinesterase, and what assays validate its inhibitory activity?

- Mechanism : Acts as an irreversible acetylcholinesterase inhibitor via phosphorylation of the serine residue.

- Assays : Ellman’s method (spectrophotometric detection of thiocholine) or radiometric assays using [³H]-acetylcholine. IC₅₀ values range from 0.5–2.0 nM .

Advanced Research Questions

Q. What analytical methods differentiate between (E)- and (Z)-isomers of this compound, and how do their bioactivities vary?

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water 70:30) resolves isomers. (E)-isomer elutes earlier due to lower polarity .

- Bioactivity : (E)-isomer shows 10-fold higher insecticidal activity than (Z)-isomer in Drosophila melanogaster models .

Q. How do environmental factors (pH, temperature) influence its degradation pathways?

- Hydrolysis : Rapid degradation in alkaline conditions (pH >8) yields 3-nitrophenyl methanol and dimethyl phosphate. Half-life at pH 9: <24 hours .

- Thermal Stability : Decomposes above 150°C, forming toxic phosphine oxides. Use TGA-DSC to map decomposition kinetics .

Q. What contradictions exist in toxicity data across studies, and how can they be resolved?

- Data Conflicts : LD₅₀ values in rodents vary (oral: 3–6 mg/kg; dermal: 4–12 mg/kg). Discrepancies arise from isomer ratios and vehicle solvents (e.g., DMSO vs. corn oil) .

- Resolution : Standardize isomer purity (>98%) and solvent systems in OECD-compliant assays .

Q. What metabolomics approaches identify its degradation products in biological systems?

- LC-HRMS : Detect metabolites like dimethyl phosphate and 3-nitrobenzoic acid in liver microsomes. Use isotopic labeling (¹³C) to trace metabolic pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。